(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
The compound (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of the Methoxypropyl Group: The 3-methoxypropyl group can be introduced via nucleophilic substitution using a suitable alkylating agent.
Formation of the Methylidene Bridge: The final step involves the condensation of the thiazolidinone derivative with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: Used in studies to understand its mechanism of action and interaction with biological targets.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs.
Industrial Applications: Potential use in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets, including enzymes and receptors. The thiazolidinone core can interact with enzyme active sites, inhibiting their activity and leading to various biological effects. The compound’s substituents can also enhance its binding affinity and specificity for certain targets, contributing to its overall biological activity.
Comparison with Similar Compounds
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:
- (5E)-5-[(2-hydroxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(4-methoxyphenyl)methylidene]-3-(2-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
These compounds share a similar thiazolidinone core but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of substituents in This compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-19-8-4-7-17-15(18)14(23-16(17)22)10-11-5-6-12(20-2)13(9-11)21-3/h5-6,9-10H,4,7-8H2,1-3H3/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEUBBVGULIBJG-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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